(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester
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Overview
Description
Benzyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate is a chemical compound with the molecular formula C17H21NO3 and a molecular weight of 287.35 g/mol This compound is characterized by a bicyclo[222]octane core structure, which is a common motif in organic chemistry due to its rigidity and stability
Preparation Methods
The synthesis of Benzyl (4-formylbicyclo[222]octan-1-yl)carbamate typically involves multi-step organic reactions One common synthetic route includes the formation of the bicyclo[22The reaction conditions often require the use of inert atmospheres and low temperatures to ensure the stability of intermediates . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
Benzyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of Benzyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the benzyl carbamate moiety can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Benzyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate can be compared with other similar compounds, such as:
Benzyl (4-cyanobicyclo[2.2.2]octan-1-yl)carbamate:
Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate: The hydroxymethyl group provides different chemical properties and reactivity compared to the formyl group.
Benzyl N-{4-sulfanylbicyclo[2.2.2]octan-1-yl}carbamate: The presence of a sulfanyl group introduces sulfur chemistry, which can be exploited in various synthetic and biological applications.
These comparisons highlight the uniqueness of Benzyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate in terms of its chemical structure and reactivity.
Properties
Molecular Formula |
C17H21NO3 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
benzyl N-(4-formyl-1-bicyclo[2.2.2]octanyl)carbamate |
InChI |
InChI=1S/C17H21NO3/c19-13-16-6-9-17(10-7-16,11-8-16)18-15(20)21-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,18,20) |
InChI Key |
IJZUPQRAOZGHAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C=O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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